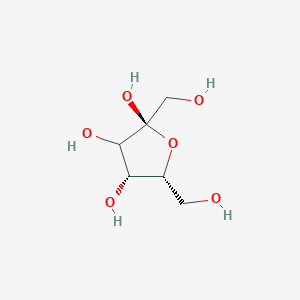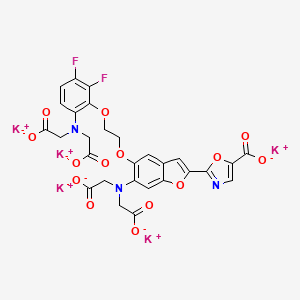
Cdk2-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2-IN-11 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in driving the proliferation of certain cancers, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-11 involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives. A concise synthesis can be achieved in a single step starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cdk2-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cdk2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of CDK2 and its effects on the cell cycle.
Biology: It is employed in research to understand the role of CDK2 in cellular processes and its potential as a therapeutic target.
Industry: The compound may have applications in the development of new anticancer drugs and other therapeutic agents.
Mecanismo De Acción
Cdk2-IN-11 exerts its effects by inhibiting the activity of CDK2. CDK2 is a serine/threonine kinase that phosphorylates target proteins involved in cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest at the G1 phase, preventing cells from entering the S phase and proliferating . This inhibition leads to apoptosis and reduced tumor growth in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Cdk2-IN-11 in their ability to inhibit CDK2, including:
Fadraciclib (CYC065): A novel CDK inhibitor that targets CDK2 and CDK9, showing promising anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been designed as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.
Uniqueness
This compound is unique in its high selectivity for CDK2 over other CDK family members. This selectivity reduces the potential for off-target effects and toxicity, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C18H14ClN7O2S |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
4-[[2-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14ClN7O2S/c19-12-3-1-11(2-4-12)15-9-10-22-18-16(17(20)25-26(15)18)24-23-13-5-7-14(8-6-13)29(21,27)28/h1-10H,(H2,20,25)(H2,21,27,28) |
Clave InChI |
ANPPRZRKIIVFGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=NC3=C(C(=NN23)N)N=NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)






![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)

![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
